Hydroxy-Amino-bis(PEG2-propargyl)
Overview
Description
Hydroxy-Amino-bis(PEG2-propargyl) is a branched polyethylene glycol (PEG) derivative with a terminal hydroxy group and two propargyl groups. This compound is primarily used as a linker in various chemical reactions, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The presence of the propargyl groups allows for the formation of stable triazole linkages, making it a valuable tool in bioconjugation and drug development .
Mechanism of Action
Target of Action
Hydroxy-Amino-bis(PEG2-propargyl) is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
Hydroxy-Amino-bis(PEG2-propargyl) acts as a linker in PROTACs, connecting the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction forms a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway affected by Hydroxy-Amino-bis(PEG2-propargyl) is the ubiquitin-proteasome system . By facilitating the degradation of target proteins, this compound can influence various cellular processes depending on the specific target protein of the PROTAC .
Pharmacokinetics
The pharmacokinetic properties of Hydroxy-Amino-bis(PEG2-propargyl) are largely dependent on the specific PROTAC in which it is incorporated. As a PEG-based linker, it may enhance the solubility and bioavailability of the PROTAC . .
Result of Action
The result of Hydroxy-Amino-bis(PEG2-propargyl)'s action is the selective degradation of the target protein . This can lead to various molecular and cellular effects depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.
Action Environment
The action of Hydroxy-Amino-bis(PEG2-propargyl) can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction may be affected by the concentration of copper ions in the environment . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the PROTAC .
Biochemical Analysis
Biochemical Properties
The hydroxy group in Hydroxy-Amino-bis(PEG2-propargyl) enables further derivatization or replacement with other reactive functional groups . The propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction allows Hydroxy-Amino-bis(PEG2-propargyl) to bind to various enzymes, proteins, and other biomolecules, facilitating their degradation .
Cellular Effects
The effects of Hydroxy-Amino-bis(PEG2-propargyl) on cells are primarily through its role in the synthesis of PROTACs . By binding to target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Hydroxy-Amino-bis(PEG2-propargyl) exerts its effects at the molecular level through its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The propargyl groups in Hydroxy-Amino-bis(PEG2-propargyl) can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy-Amino-bis(PEG2-propargyl) is synthesized through a series of chemical reactions involving the functionalization of PEG with propargyl and hydroxy groups. The typical synthetic route involves the following steps:
PEG Functionalization: The starting material, PEG, is functionalized with propargyl groups through nucleophilic substitution reactions.
Hydroxy Group Introduction: The hydroxy group is introduced via esterification or etherification reactions.
Industrial Production Methods
In industrial settings, the production of Hydroxy-Amino-bis(PEG2-propargyl) follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-Amino-bis(PEG2-propargyl) undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl groups participate in CuAAC reactions to form stable triazole linkages.
Substitution Reactions: The hydroxy group can be derivatized to various activated functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Nucleophiles: Employed in substitution reactions to introduce different functional groups.
Major Products
The major products formed from these reactions include triazole-linked compounds and various functionalized PEG derivatives .
Scientific Research Applications
Hydroxy-Amino-bis(PEG2-propargyl) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Industry: Applied in the production of functionalized PEG derivatives for various industrial applications.
Comparison with Similar Compounds
Hydroxy-Amino-bis(PEG2-propargyl) is unique due to its branched structure and the presence of both hydroxy and propargyl groups. Similar compounds include:
Hydroxy-Amino-bis(PEG2-azide): Contains azide groups instead of propargyl groups and is used in similar click chemistry reactions.
Hydroxy-Amino-bis(PEG2-amine): Contains amine groups and is used in bioconjugation and functionalization reactions.
These similar compounds share functional similarities but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-3-9-19-13-15-21-11-6-17(5-8-18)7-12-22-16-14-20-10-4-2/h1-2,18H,5-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAWPKGCJLYIOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCO)CCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190080 | |
Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-77-0 | |
Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-[bis[2-[2-(2-propyn-1-yloxy)ethoxy]ethyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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